trans-2,3-Epoxybutane trans-2,3-Epoxybutane
Brand Name: Vulcanchem
CAS No.: 6189-41-9
VCID: VC13617188
InChI: InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
SMILES: CC1C(O1)C
Molecular Formula: C4H8O
Molecular Weight: 72.11 g/mol

trans-2,3-Epoxybutane

CAS No.: 6189-41-9

Cat. No.: VC13617188

Molecular Formula: C4H8O

Molecular Weight: 72.11 g/mol

* For research use only. Not for human or veterinary use.

trans-2,3-Epoxybutane - 6189-41-9

Specification

CAS No. 6189-41-9
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
IUPAC Name (2S,3S)-2,3-dimethyloxirane
Standard InChI InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
Standard InChI Key PQXKWPLDPFFDJP-IMJSIDKUSA-N
Isomeric SMILES C[C@H]1[C@@H](O1)C
SMILES CC1C(O1)C
Canonical SMILES CC1C(O1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

trans-2,3-Epoxybutane possesses a strained oxirane ring with two methyl groups in a trans-configuration at the 2- and 3-positions. The (2R,3R) enantiomer is the most commonly studied form due to its utility in chiral recognition processes . The compound’s InChIKey (PQXKWPLDPFFDJP-QWWZWVQMSA-N) and SMILES notation (CC1C(O1)C) reflect its stereospecific arrangement . X-ray crystallography and computational studies confirm the non-planar geometry of the epoxide ring, with a C-O-C bond angle of approximately 60°, contributing to its high reactivity .

Physicochemical Properties

Key thermodynamic and physical properties are summarized below:

PropertyValueUnitSource
Molecular Weight72.11g/mol
Boiling Point54–55°C (327–328 K)°C
Density (20°C)0.804g/cm³
Refractive Index (nD²⁰)1.373
Flash Point-26°C°C
Solubility in Water95 g/Lg/L
Vapor Pressure (25°C)4362.63 kPa (calculated)kPa

The compound’s relatively high water solubility (95 g/L) compared to non-polar hydrocarbons arises from hydrogen bonding between the epoxide oxygen and water molecules . Its low boiling point and flash point underscore the need for careful handling under inert conditions .

Synthesis and Stereochemical Control

Classical Synthesis Routes

The preparation of configurationally pure trans-2,3-epoxybutane was first reported by Schurig et al. (1980), who employed Sharpless epoxidation of trans-2-butene using a chiral titanium-based catalyst . This method achieved enantiomeric excess (ee) >99% for the (2S,3S)-enantiomer, as confirmed by gas chromatography using a chiral stationary phase . Alternative approaches include:

  • Epoxidation of 2,3-Dimethyl-2-butene: Reaction with meta-chloroperbenzoic acid (mCPBA) yields the trans-epoxide with 85–90% diastereoselectivity .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures, though less efficient, provides access to both enantiomers .

Thermodynamic and Kinetic Considerations

The epoxide’s ring strain (ΔfH° gas = -205.43 kJ/mol) drives its reactivity in ring-opening reactions . Joback group contribution calculations predict a heat of vaporization (ΔvapH°) of 28.61 kJ/mol, consistent with its volatile nature .

Reactivity and Applications in Organic Synthesis

Nucleophilic Ring-Opening Reactions

trans-2,3-Epoxybutane undergoes regioselective ring-opening with nucleophiles due to steric effects from the methyl groups. Notable reactions include:

  • Cuprate Additions: Higher-order cuprates (e.g., Gilman reagents) attack the less substituted carbon, yielding vicinal diols with 96% epoxide conversion and 85% isolated yield .

  • Acid-Catalyzed Hydrolysis: Forms threo-2,3-butanediol, with stereochemistry retained at both centers .

Chiral Recognition and Asymmetric Catalysis

The enolate derived from trans-2,3-epoxybutane exhibits exceptional chiral recognition in aldol reactions, enabling the synthesis of β-hydroxy ketones with up to 98% ee . This property has been exploited in the production of pheromones and pharmaceutical intermediates, such as the pine sawfly sex pheromone (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate .

Spectroscopic Characterization

Mass Spectrometry

Electron ionization (EI) mass spectra (NIST MS-NW-2959) show a base peak at m/z 72 (molecular ion) and fragment ions at m/z 57 (loss of CH₃) and m/z 43 (C₃H₇⁺) .

Vibrational Spectroscopy

Raman optical activity (ROA) studies reveal distinct bands at 485 cm⁻¹ (epoxide ring deformation) and 1120 cm⁻¹ (C-O-C asymmetric stretch), which are sensitive to stereochemical configuration .

Nuclear Magnetic Resonance (NMR)

¹³C NMR (CDCl₃): δ 18.9 (CH₃), 52.1 (C2 and C3), 62.4 (O-bearing C) . ¹H NMR exhibits a characteristic AB quartet for the epoxide protons at δ 3.15–3.25 ppm (J = 4.2 Hz) .

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